Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide
Description
Properties
IUPAC Name |
2-[2-(4-nitrophenoxy)carbonyloxyethyldisulfanyl]ethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O10S2/c21-17(29-15-5-1-13(2-6-15)19(23)24)27-9-11-31-32-12-10-28-18(22)30-16-7-3-14(4-8-16)20(25)26/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUSWJNRRLOVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCSSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435972-52-3 | |
| Record name | 2-[(2-{[(4-nitrophenoxy)carbonyl]oxy}ethyl)disulfanyl]ethyl 4-nitrophenyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide typically involves the reaction of 4-nitrophenol with ethylene carbonate to form 2-(4-nitrophenoxy)ethyl carbonate. This intermediate is then reacted with a disulfide compound under controlled conditions to yield the final product. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide undergoes several types of chemical reactions, including:
Oxidation: The persulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The nitrophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide exerts its effects is primarily through its reactive functional groups. The nitrophenyl groups can interact with various biological targets, while the persulfide linkage can undergo redox reactions, influencing cellular processes. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in oxidative stress and signal transduction.
Comparison with Similar Compounds
Structural and Stability Features
Table 1: Structural and Stability Comparison of Selected Persulfides
- Steric Effects: Bulky substituents enhance stability by shielding the reactive persulfide moiety. This compound exhibits stability comparable to tert-butyl and adamantyl persulfides due to its steric bulk .
Reactivity Pathways
Persulfides undergo two primary reactions: H₂S release (hydrolysis) or transpersulfidation (sulfur transfer to thiols). The dominant pathway depends on steric/electronic factors:
- H₂S Release: Bulky persulfides (e.g., tert-butyl) favor H₂S release due to hindered sulfur transfer . This compound likely follows this pathway, as its bulky groups impede transpersulfidation.
- Transpersulfidation : Smaller persulfides (e.g., benzyl) preferentially transfer sulfur to thiols like glutathione .
Computational Insights: Linear free energy relationships (LFERs) show that electron-withdrawing groups lower the activation barrier for H₂S release . The nitro groups in this compound may thus accelerate H₂S generation compared to benzyl persulfide.
Analytical Challenges
Persulfides are challenging to quantify due to their dynamic exchange reactions and instability . Advanced methods like sulfur metabolomics using β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) and mass spectrometry enable precise detection . The nitro groups in this compound may facilitate detection via UV-Vis spectroscopy or HPLC due to strong absorbance characteristics.
Biological Activity
Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and applications in research and medicine.
Chemical Structure and Synthesis
Chemical Formula : C18H16N2O10S2
The compound features two nitrophenyl groups linked by a persulfide bond, which imparts distinctive reactivity. The synthesis typically involves the reaction of 4-nitrophenol with ethylene carbonate to produce an intermediate, followed by a reaction with a disulfide compound under basic conditions. This process often utilizes sodium hydroxide and dichloromethane as solvents to enhance yield and purity .
The biological activity of this compound is primarily attributed to its reactive functional groups:
- Nitrophenyl Groups : These groups can interact with various biological targets, influencing enzyme activities and cellular processes.
- Persulfide Linkage : This feature allows the compound to undergo redox reactions, which may modulate oxidative stress responses in cells.
Current research suggests that it may interact with proteins involved in signal transduction and oxidative stress management, although specific molecular targets are still under investigation .
Antioxidant Properties
Research indicates that compounds with persulfide linkages exhibit antioxidant properties, potentially mitigating oxidative damage in cells. This activity is particularly relevant in the context of diseases characterized by oxidative stress.
Enzyme Modulation
This compound has been explored for its ability to modulate enzyme activities. Studies have shown that it may act as a probe in biochemical assays, providing insights into enzyme kinetics and mechanisms .
Therapeutic Potential
The compound is under investigation for its therapeutic applications, especially in drug development aimed at conditions associated with oxidative stress and inflammation. Its unique structure may allow for the design of novel therapeutics targeting specific pathways .
Case Studies
- Oxidative Stress Mitigation : In vitro studies have demonstrated that this compound can reduce reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as an antioxidant agent.
- Enzyme Activity Probing : A study evaluated the effects of this compound on various enzymes involved in redox reactions, revealing significant modulation of enzyme activity that could lead to further insights into metabolic pathways.
Comparative Analysis
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Persulfide with nitrophenyl groups | Antioxidant, enzyme modulation |
| Bis(4-nitrophenyl) disulfide | Disulfide | Reactive towards nucleophiles |
| Bis(2-nitrophenyl) disulfide | Disulfide | Potentially cytotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
